
SMCypI C31 mitoprotective properties
comparison cyclosporin A alisporivir

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SMCypI C31

Cat. No.: S12378642
Get Quote

Cyclosporin A vs. Alisporivir

The table below compares the mitoprotective properties of the established cyclophilin inhibitor Cyclosporin

A (CsA) and its non-immunosuppressive analogue, Alisporivir (Ali).

Property Cyclosporin A (CsA) Alisporivir (Ali)

Immunosuppressive
Activity

Yes, inhibits calcineurin [1] [2] No, non-immunosuppressive [1] [2]

[3]

Primary Molecular Target Cyclophilin D (CypD) [1] Cyclophilin D (CypD) [1] [2]

Effect on mPTP Opening Inhibits [1] [2] Inhibits [1] [2] [4]

Effect on Mitochondrial
Calcium Capacity

Increases at 1 μM [5] Increases at 1 μM [5]

Effect on Oxidative
Phosphorylation

No effect at 1 μM; suppresses

oxygen consumption at 5 μM [5]

No effect at 1 μM; suppresses

oxygen consumption at 5 μM (more
pronounced than CsA) [5]
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Property Cyclosporin A (CsA) Alisporivir (Ali)

Impact on Membrane
Fluidity

Decreases fluidity in DPPC
liposomes & mitochondrial

membranes [5]

Decreases fluidity in DPPC
liposomes & mitochondrial

membranes [5]

Therapeutic Limitations Immunosuppression limits

therapeutic use for non-
transplant indications [1]

Clinical development for hepatitis C

halted due to non-CypD related
adverse events [1]

Insights on Novel Small-Molecule Cyclophilin Inhibitors
(SMCypIs)

Recent research has focused on developing non-peptidic, small-molecule cyclophilin inhibitors (SMCypIs)

that are chemically distinct from CsA and Ali [1].

Lead Compound C105SR: The search results indicate that SMCypI C31 was a previous lead
compound. It has since been chemically optimized, leading to the identification of C105 and its

diastereoisomer C105SR as superior candidates [1].
Potency Comparison: In comparative studies, the diastereoisomers C105SR and C110SR
demonstrated mitoprotective properties superior to those of cyclosporin A and alisporivir [1].
Specifically, C105SR was more potent in inhibiting mPTP opening and preventing cell death in a

model of hypoxia/reoxygenation [1].
In Vivo Efficacy: C105SR has shown promising results in a mouse model of hepatic ischaemia-

reperfusion injury (IRI), substantially protecting against damage by reducing hepatocyte necrosis and
apoptosis [1].

Detailed Experimental Protocols

The comparative data is derived from standardized experimental models. Here are the methodologies for key

assays:

Assessing mPTP Opening (Mitochondrial Swelling): Isolated liver mitochondria are exposed to
calcium to trigger mPTP opening, which causes mitochondrial swelling. This swelling is measured by

a decrease in light absorbance. The protective effect of an inhibitor is quantified by its ability to reduce
the swelling rate or the amount of calcium required to induce pore opening [1].
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Measuring Calcium Retention Capacity (CRC): Isolated mitochondria are incubated with the

inhibitor and subjected to repeated, controlled pulses of calcium. The CRC is the total amount of
calcium the mitochondria can accumulate before the mPTP opens, which is detected by a sudden

release of the accumulated calcium. A higher CRC indicates a greater resistance to mPTP opening
and a stronger mitoprotective effect [1].

Evaluating Cell Death Protection: Cells are subjected to stress (e.g., hypoxia followed by
reoxygenation) to simulate conditions like ischemia-reperfusion injury. Cell death is measured by

assays that detect the release of lactate dehydrogenase (LDH) or the uptake of dyes like propidium
iodide. The efficacy of a compound is determined by its concentration-dependent ability to reduce

these markers of cell death [1].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the common mechanism by which these compounds exert their

mitoprotective effects and a generalized workflow for their experimental evaluation.
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Diagram 1: Mitoprotective Mechanism of Cyclophilin Inhibitors. Compounds like CsA, Ali, and C105SR

bind to and inhibit Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore

(mPTP). This inhibition prevents pathological mPTP opening, which is triggered by stressors like calcium

overload, thereby preserving mitochondrial integrity and preventing cell death [1] [2] [4].
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Diagram 2: Experimental Workflow for Evaluating Mitoprotective Compounds. The evaluation process

typically begins with in vitro screening against the CypD target, progresses to mechanistic studies in isolated
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mitochondria, then to testing in disease-relevant cellular models, and finally to validation in animal models

of disease, such as hepatic ischemia-reperfusion injury (IRI) [1].

Key Takeaways for Researchers

Alisporivir is a potent, non-immunosuppressive alternative to Cyclosporin A with a similar and
sometimes superior mitoprotective profile.

The field is moving toward novel small-molecule inhibitors (SMCypIs), with C105SR representing
a promising, potent candidate that has demonstrated efficacy in robust disease models.

The primary mechanism for these compounds is the inhibition of CypD, increasing the resistance of
mitochondria to mPTP opening and subsequent cell death.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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